2-Bromo-3-methyl-1,4-naphthalenediol
Overview
Description
2-Bromo-3-methyl-1,4-naphthalenediol is an organic compound with the molecular formula C11H9BrO2. It is a derivative of naphthalene, characterized by the presence of bromine and methyl groups attached to the naphthalene ring, along with two hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methyl-1,4-naphthalenediol typically involves the bromination of 3-methyl-1,4-naphthalenediol. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the desired position on the naphthalene ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using automated reactors to ensure consistency and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve high-purity compounds suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-methyl-1,4-naphthalenediol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to modify the bromine or hydroxyl groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include naphthoquinones and other oxidized compounds.
Reduction Reactions: Products include reduced forms of the original compound with modified functional groups.
Scientific Research Applications
2-Bromo-3-methyl-1,4-naphthalenediol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-methyl-1,4-naphthalenediol involves its interaction with various molecular targets and pathways. The bromine and hydroxyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to potential therapeutic effects. Its redox properties also contribute to its mechanism of action, particularly in oxidative stress-related pathways .
Comparison with Similar Compounds
2-Bromo-1,4-naphthalenediol: Similar structure but lacks the methyl group.
3-Methyl-1,4-naphthalenediol: Similar structure but lacks the bromine atom.
1,4-Naphthalenediol: Lacks both the bromine and methyl groups.
Uniqueness: 2-Bromo-3-methyl-1,4-naphthalenediol is unique due to the presence of both bromine and methyl groups, which confer distinct chemical and biological properties.
Biological Activity
2-Bromo-3-methyl-1,4-naphthalenediol is a brominated derivative of naphthalene that has garnered attention for its potential biological activities. This compound is structurally related to other naphthalene derivatives, which are known for various pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₉BrO₂, with a molecular weight of approximately 281.15 g/mol. The presence of the bromine atom and hydroxyl groups contributes to its reactivity and potential interactions with biological systems.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It could interact with various receptors, influencing signaling pathways related to inflammation and pain.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, studies have shown moderate to significant antibacterial effects against Gram-positive and Gram-negative bacteria using the agar-well diffusion method.
Bacterial Strain | Activity |
---|---|
Escherichia coli | Moderate |
Staphylococcus aureus | Significant |
Pseudomonas aeruginosa | Moderate |
Bacillus subtilis | Significant |
Cytotoxicity Assays
In vitro cytotoxicity assays using the Brine Shrimp bioassay have indicated that this compound may possess cytotoxic properties. These findings suggest its potential as a lead compound in cancer research.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various naphthalene derivatives, including this compound. The results indicated that this compound showed promising activity against multiple bacterial strains, supporting its potential use as an antimicrobial agent in pharmaceutical applications.
Case Study 2: Anti-inflammatory Properties
Another study explored the anti-inflammatory effects of brominated naphthalene derivatives. The results suggested that this compound could inhibit key inflammatory mediators, indicating its potential therapeutic role in treating inflammatory diseases.
Properties
IUPAC Name |
2-bromo-3-methylnaphthalene-1,4-diol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO2/c1-6-9(12)11(14)8-5-3-2-4-7(8)10(6)13/h2-5,13-14H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLZIYSQSHJQFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1Br)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409259 | |
Record name | 1,4-Naphthalenediol, 2-bromo-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39055-47-5 | |
Record name | 1,4-Naphthalenediol, 2-bromo-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80409259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BROMO-3-METHYL-1,4-NAPHTHALENEDIOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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